molecular formula C14H16N2O2 B2653483 Ethyl 4-amino-1-benzylpyrrole-2-carboxylate CAS No. 869219-92-1

Ethyl 4-amino-1-benzylpyrrole-2-carboxylate

Cat. No. B2653483
CAS RN: 869219-92-1
M. Wt: 244.294
InChI Key: KMJSXJZJCAAYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-1-benzylpyrrole-2-carboxylate is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that contains a pyrrole ring and a carboxylate group. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of Ethyl 4-amino-1-benzylpyrrole-2-carboxylate is not fully understood. However, it has been proposed that the compound exerts its anticancer effects by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. It also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In neurodegenerative diseases, Ethyl 4-amino-1-benzylpyrrole-2-carboxylate has been shown to reduce oxidative stress and inflammation, which are known to contribute to the pathogenesis of these diseases.
Biochemical and Physiological Effects:
Ethyl 4-amino-1-benzylpyrrole-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation. In addition, Ethyl 4-amino-1-benzylpyrrole-2-carboxylate has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as SOD and catalase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 4-amino-1-benzylpyrrole-2-carboxylate in lab experiments is its broad range of potential therapeutic applications. It has been shown to be effective in various diseases, making it a versatile compound for research. Additionally, it is relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also some limitations to using Ethyl 4-amino-1-benzylpyrrole-2-carboxylate in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments. Additionally, the compound may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research of Ethyl 4-amino-1-benzylpyrrole-2-carboxylate. One direction is to investigate its potential use in combination with other compounds for the treatment of cancer and neurodegenerative diseases. Another direction is to further elucidate its mechanism of action, which could lead to the development of more effective therapeutic strategies. Additionally, the compound could be modified to improve its pharmacokinetic properties, such as its bioavailability and half-life, which could enhance its therapeutic potential.

Synthesis Methods

The synthesis of Ethyl 4-amino-1-benzylpyrrole-2-carboxylate involves the reaction of ethyl acetoacetate with benzylamine in the presence of a base, followed by cyclization with an acid catalyst. The reaction yields a yellowish-brown solid, which is purified by recrystallization in ethanol. The purity of the compound can be confirmed by spectroscopic techniques such as NMR and IR.

Scientific Research Applications

Ethyl 4-amino-1-benzylpyrrole-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease. Additionally, it has been investigated for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

ethyl 4-amino-1-benzylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-18-14(17)13-8-12(15)10-16(13)9-11-6-4-3-5-7-11/h3-8,10H,2,9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJSXJZJCAAYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-1-benzylpyrrole-2-carboxylate

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